

physical and chemical properties of Onjixanthone I

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Onjixanthone I*

Cat. No.: *B15597002*

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Onjixanthone I: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onjixanthone I, a natural xanthone derivative isolated from the roots of *Polygala tenuifolia*, has garnered significant interest within the scientific community. This document serves as an in-depth technical guide, providing a comprehensive overview of the physical, chemical, and biological properties of **Onjixanthone I**. The information presented herein is intended to support research and development efforts in medicinal chemistry and pharmacology.

Physicochemical Properties

Onjixanthone I, also known as 7-Hydroxy-1,2,3-trimethoxyxanthone, possesses a core xanthone structure with specific substitutions that contribute to its unique chemical characteristics.^[1] The fundamental physicochemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₄ O ₆	[1]
Molecular Weight	302.28 g/mol	[1]
CAS Number	136083-92-6	[1]
Appearance	Powder	[2]
Predicted Density	1.349 g/cm ³	[1]
Predicted Boiling Point	513.5 ± 50.0 °C	[3]
Melting Point	Not available	
Solubility	Not available	

Note: Experimental data for melting point and solubility are not readily available in the searched literature. Further experimental determination is required.

Spectral Data

The structural elucidation of **Onjixanthone I** is based on a combination of spectroscopic techniques. While a complete set of spectra for **Onjixanthone I** was not found in the available literature, data for closely related xanthone compounds provide a reference for its expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum is crucial for determining the carbon framework of the molecule. A reference spectrum for the related compound, 7-Hydroxy-1,2,8-trimethoxyxanthone, is available and can be used for comparative analysis.

Reference ¹³C NMR Data for 7-Hydroxy-1,2,8-trimethoxyxanthone (CDCl₃): (Data to be populated from relevant literature when available)

¹H NMR: The ¹H NMR spectrum provides information on the number and chemical environment of protons in the molecule.

Expected ^1H NMR Spectral Features for **Onjixanthone I**: Based on its structure, the ^1H NMR spectrum of **Onjixanthone I** is expected to show signals corresponding to aromatic protons on the xanthone core, methoxy group protons, and a hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of their substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. For **Onjixanthone I**, characteristic absorption bands are expected for:

- O-H stretching: A broad band in the region of $3200\text{--}3600\text{ cm}^{-1}$ corresponding to the hydroxyl group.
- C=O stretching: A strong absorption band around 1650 cm^{-1} for the carbonyl group of the xanthone core.
- C-O stretching: Bands in the region of $1000\text{--}1300\text{ cm}^{-1}$ for the ether linkages of the methoxy groups.
- C=C aromatic stretching: Peaks in the $1450\text{--}1600\text{ cm}^{-1}$ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule and is characteristic of the chromophore system. Xanthenes typically exhibit several absorption maxima in the UV-Vis region due to their conjugated system.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of **Onjixanthone I** would be expected to show a molecular ion peak $[\text{M}]^+$ corresponding to its molecular weight (302.28). Fragmentation patterns would likely involve the loss of methyl groups from the methoxy substituents and cleavage of the xanthone core.

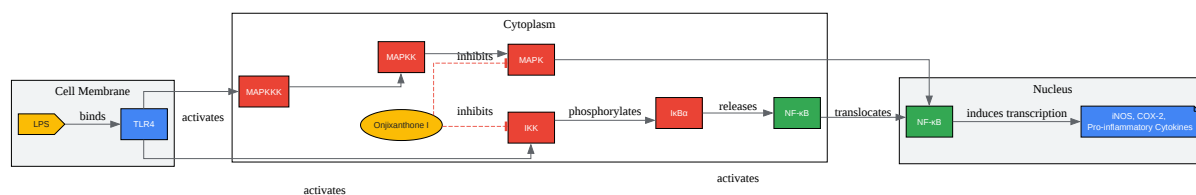
Biological Activities and Mechanisms of Action

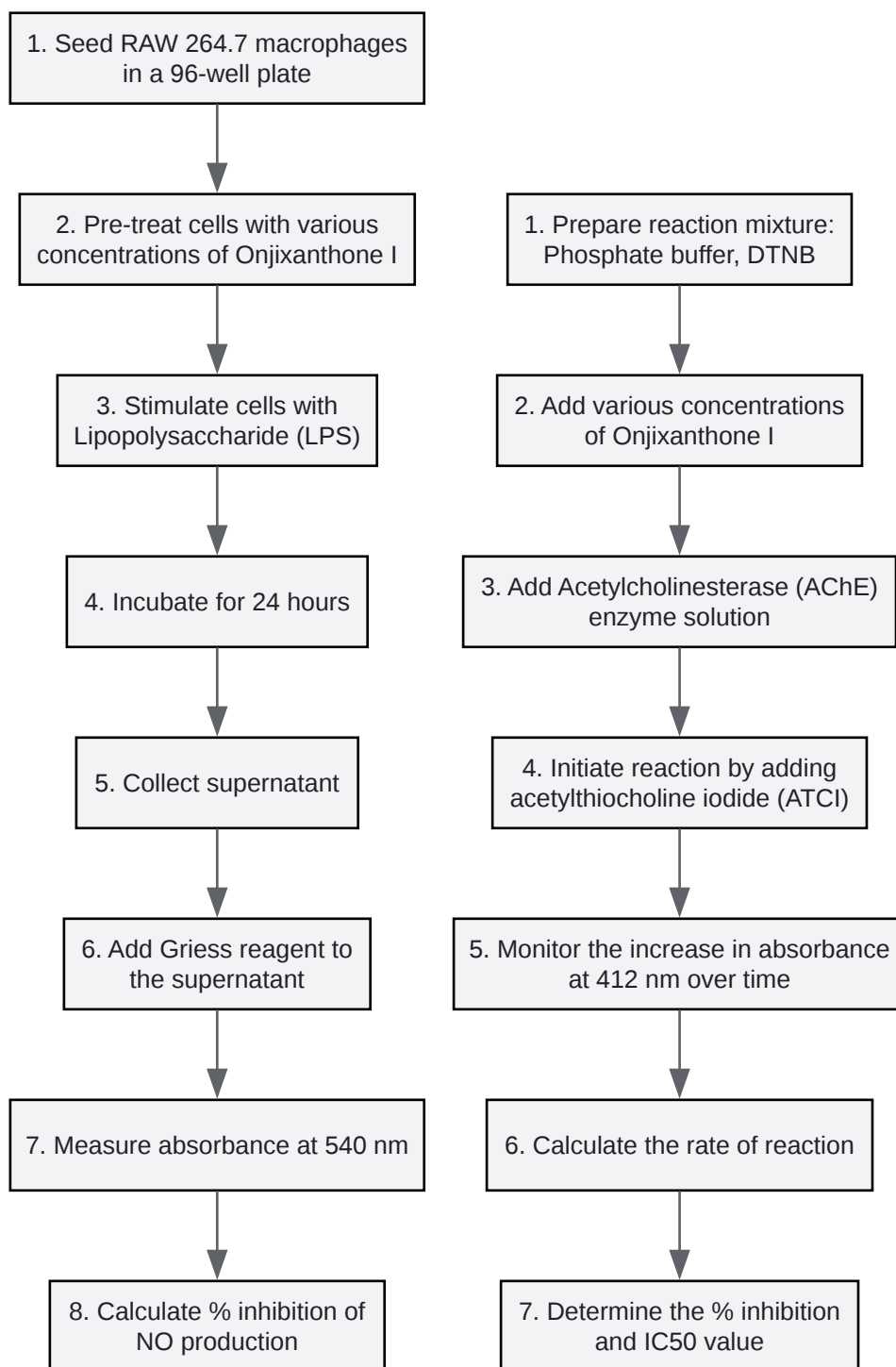
Xanthones isolated from *Polygala tenuifolia*, including **Onjixanthone I**, have demonstrated promising biological activities, particularly in the realm of inflammation and neurological disorders.

Anti-inflammatory Activity

Research has shown that xanthones from *Polygala tenuifolia* can inhibit the production of pro-inflammatory mediators. This includes the suppression of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells and the reduction of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF- α) in bone marrow-derived dendritic cells.

Signaling Pathways: The anti-inflammatory effects of many xanthones are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. **Onjixanthone I** is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of these pathways, thereby reducing the expression of downstream inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).





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- To cite this document: BenchChem. [physical and chemical properties of Onjixanthone I]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597002#physical-and-chemical-properties-of-onjixanthone-i]

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